1,2-Dimethylcyclobutane

Physical Organic Chemistry Stereochemistry Conformational Analysis

1,2-Dimethylcyclobutane (CAS 4202-23-7) is a C6H12 cycloalkane featuring a four-membered ring with methyl substituents on adjacent carbons. It is a key stereochemical and conformational model system for investigating the influence of ring strain and substituent positioning on molecular stability and reactivity.

Molecular Formula C6H12
Molecular Weight 84.16 g/mol
CAS No. 4202-23-7
Cat. No. B12666129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dimethylcyclobutane
CAS4202-23-7
Molecular FormulaC6H12
Molecular Weight84.16 g/mol
Structural Identifiers
SMILESCC1CCC1C
InChIInChI=1S/C6H12/c1-5-3-4-6(5)2/h5-6H,3-4H2,1-2H3
InChIKeyIVAGOJQDJFWIRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for 1,2-Dimethylcyclobutane (CAS 4202-23-7) for Scientific Research


1,2-Dimethylcyclobutane (CAS 4202-23-7) is a C6H12 cycloalkane featuring a four-membered ring with methyl substituents on adjacent carbons [1]. It is a key stereochemical and conformational model system for investigating the influence of ring strain and substituent positioning on molecular stability and reactivity [2].

Why 1,2-Dimethylcyclobutane Cannot Be Substituted by Generic Cyclobutanes or Other Regioisomers


The 1,2-substitution pattern on the highly strained cyclobutane ring creates a unique interplay of stereoelectronic and conformational forces not present in unsubstituted cyclobutane or 1,3-isomers [1]. This results in a distinct set of three stereoisomers—one meso (cis) and two enantiomeric (trans)—with markedly different physical and thermodynamic stabilities, a characteristic directly exploitable in stereochemical studies and physical organic chemistry experiments [2].

1,2-Dimethylcyclobutane: Verifiable Quantitative Differentiation Evidence for Scientific Selection


Thermodynamic Stability Ranking of cis vs. trans-1,2-Dimethylcyclobutane Isomers

The trans isomer of 1,2-dimethylcyclobutane is significantly more thermodynamically stable than the cis isomer due to reduced 1,2-eclipsing interactions in its most stable puckered conformation [1]. This differential stability is a cornerstone example in stereochemical and conformational analysis education.

Physical Organic Chemistry Stereochemistry Conformational Analysis

Stereoisomer Count and Optical Activity of 1,2-Dimethylcyclobutane

1,2-Dimethylcyclobutane exhibits exactly three stereoisomers: one cis (meso, optically inactive) and two trans (enantiomeric, optically active) [1]. This contrasts with other dimethylcyclobutane regioisomers (e.g., 1,3-) and highlights the unique chiral nature of the trans-1,2-disubstituted system.

Chirality Isomerism Stereochemistry

Enthalpy of Hydrogenation for cis-1,2-Dimethylcyclobutane

The enthalpy of hydrogenation (ΔrH°) for cis-1,2-dimethylcyclobutane has been experimentally determined to be -26.37 ± 0.24 kcal/mol in the liquid phase [1]. This value serves as a quantitative measure of the compound's total ring strain and is a fundamental data point for thermochemical reference and computational model validation.

Thermochemistry Ring Strain Physical Organic Chemistry

Key Physical Properties: Boiling Point, Density, and Vapor Pressure

1,2-Dimethylcyclobutane is a low-boiling liquid with a predicted boiling point of 66.1±7.0 °C and a high vapor pressure of 166.0±0.1 mmHg at 25°C . Its estimated density is 0.8±0.1 g/cm³ . These properties distinguish it from higher-boiling cycloalkanes and are essential for handling, purification, and experimental setup.

Physicochemical Properties Chemical Handling Experimental Planning

Recommended Application Scenarios for 1,2-Dimethylcyclobutane Based on Verified Evidence


Educational Demonstrations of Conformational Analysis and Stereochemistry

This compound is an ideal teaching tool for advanced undergraduate and graduate organic chemistry courses. Its well-defined cis and trans isomers demonstrate key concepts of ring strain, puckering, and stereoelectronic effects [1].

Physical Organic Chemistry Research on Ring Strain and Stability

The experimentally determined heat of hydrogenation for the cis isomer (-26.37 ± 0.24 kcal/mol) provides a precise, quantitative value for investigating and modeling strain energy in small rings [1].

Chirality and Optical Isomerism Studies

The existence of two optically active trans enantiomers makes 1,2-dimethylcyclobutane a simple yet effective model system for studying chirality, optical rotation, and enantiomeric resolution techniques [1].

Computational Chemistry Model Validation

Its small size, well-defined stereochemistry, and available thermochemical data (e.g., enthalpy of hydrogenation) make it a suitable benchmark molecule for validating computational methods (DFT, ab initio) [1].

Technical Documentation Hub

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54 linked technical documents
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